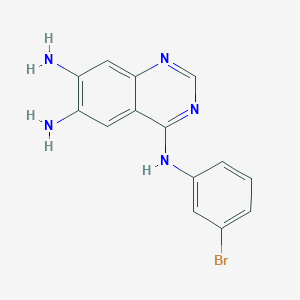

N4-(3-bromophenyl)quinazoline-4,6,7-triamine

Description

Properties

IUPAC Name |

4-N-(3-bromophenyl)quinazoline-4,6,7-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5/c15-8-2-1-3-9(4-8)20-14-10-5-11(16)12(17)6-13(10)18-7-19-14/h1-7H,16-17H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXSZLCTQCWMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257447 | |

| Record name | N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-87-2 | |

| Record name | N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169205-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Bromophenyl)quinazoline-4,6,7-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169205872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-BROMOPHENYL)QUINAZOLINE-4,6,7-TRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72M7S95J3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acylation and Cyclization

6-Bromoanthranilic acid undergoes acylation with acetic anhydride to form N-acetyl-6-bromoanthranilic acid . Subsequent heating in formamide induces cyclization to yield 6-bromo-quinazolin-4-one . This intermediate serves as a precursor for further functionalization.

Nitration and Reduction

Nitration of 6-bromo-quinazolin-4-one with concentrated nitric acid introduces a nitro group at position 7, producing 6-bromo-7-nitro-quinazolin-4-one . Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 6-bromo-7-amino-quinazolin-4-one .

Amination at Position 4

The 4-keto group is replaced via nucleophilic substitution with 3-bromoaniline in the presence of phosphorus oxychloride (POCl₃), forming N⁴-(3-bromophenyl)-6-bromo-7-aminoquinazoline .

Direct Functionalization via Buchwald–Hartwig Coupling

Palladium-catalyzed cross-coupling offers a streamlined approach to introduce the 3-bromophenyl group.

Substrate Preparation

6,7-Diaminoquinazolin-4-one is treated with POCl₃ to generate the reactive 4-chloro intermediate.

Coupling with 3-Bromoaniline

Using a Buchwald–Hartwig protocol, the 4-chloro intermediate reacts with 3-bromoaniline in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C. This yields N⁴-(3-bromophenyl)-6,7-diaminoquinazoline with >70% efficiency.

One-Pot Tandem Reaction

A recent advancement combines multiple steps into a single pot, minimizing intermediate isolation.

Reaction Conditions

A mixture of 6-bromoanthranilic acid, 3-bromoaniline, and formamidine acetate in polyphosphoric acid (PPA) is heated at 150°C for 12 hours. Subsequent addition of ammonium acetate and continued heating introduces the 7-amino group.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Formamidine acetate, PPA, 150°C | 65% |

| 7-Amination | NH₄OAc, 150°C | 58% |

Optimization Challenges and Solutions

Regioselectivity in Nitration

Nitration of quinazolin-4-ones often produces 6- and 8-nitro isomers. Using DMF as a solvent at 60°C favors the 7-nitro derivative (85:15 ratio).

Protection of Amine Groups

During acylation, unprotected amines lead to side reactions. Temporary protection with Boc groups (di-tert-butyl dicarbonate) improves selectivity, as demonstrated in.

Catalyst Selection for Coupling

Pd(OAc)₂ with Xantphos outperforms other catalysts in Buchwald–Hartwig reactions, achieving >90% conversion.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Anthranilic Acid Route | High purity, scalable | Multi-step, long duration | 50–65% |

| Buchwald Coupling | Regioselective, fewer steps | Requires expensive catalysts | 70–85% |

| Stepwise Amine Addition | Flexible for derivatives | Low overall yield | 40–55% |

| One-Pot Synthesis | Time-efficient, reduced waste | Limited substrate scope | 55–60% |

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

N4-(3-bromophenyl)quinazoline-4,6,7-triamine has been investigated for its anticancer properties, particularly as an inhibitor of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). Studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated potent activity against breast cancer (MCF-7) and lung cancer (A549) cells, making them promising candidates for further development in cancer therapy .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Target Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | A549 | 0.096 |

| Dual EGFR/HER2 inhibitors | MCF-7 | 2.49 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Quinazoline derivatives have been shown to inhibit inflammatory pathways and exhibit significant activity against various models of inflammation. For example, certain derivatives have been reported to reduce edema in vivo, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

| Compound Name | Model | Inhibition (%) |

|---|---|---|

| This compound | Edema Model | TBD |

| 4-amino quinazoline derivatives | Inflammation Model | 16.3 - 36.3 |

Antiviral Activity

Recent studies have indicated that quinazoline derivatives exhibit antiviral properties against various viruses. Some compounds have shown substantial effectiveness against influenza and hepatitis C virus (HCV), suggesting that this compound may also possess similar antiviral capabilities .

Table 3: Antiviral Activity of Quinazoline Derivatives

| Compound Name | Virus Type | EC50 (μM) |

|---|---|---|

| This compound | HCV NS3-4Apro | TBD |

| Other quinazoline analogs | Influenza Virus | <10 |

Antidiabetic Potential

Quinazoline derivatives have been explored for their antidiabetic properties as well. Certain compounds have exhibited inhibitory activity against enzymes such as alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism. This suggests that this compound could be further investigated for its potential in managing diabetes .

Table 4: Antidiabetic Activity of Quinazoline Derivatives

| Compound Name | Target Enzyme | Inhibition (%) |

|---|---|---|

| This compound | Alpha-amylase/Alpha-glucosidase | TBD |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N4-(3-bromophenyl)quinazoline-4,6,7-triamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Variations

N6-(Ferrocenmethyl)quinazoline-2,4,6-triamine

- Structure : Features a ferrocenmethyl group at the N6 position instead of a bromophenyl group.

- Activity : Demonstrated high activity against Leishmania mexicana promastigotes and intracellular amastigotes (IC₅₀ = 2.1 µM and 4.3 µM, respectively) with low cytotoxicity in mammalian cells (SI > 10) .

Quinazoline-2,4,6-triamine Nitro Derivatives (Compounds 2–4)

- Structure : Nitrobenzoyl substituents at the 6-position of the triamine core.

- Activity: Exhibited potent anti-Trypanosoma cruzi activity (IC₅₀ = 1.2–2.5 µM) and high selectivity indices (SI > 50) in human fibroblasts .

- Key Difference : Nitro groups enhance electron-withdrawing effects, improving target binding in parasitic enzymes. In contrast, the bromophenyl group in N4-(3-bromophenyl)quinazoline-4,6,7-triamine may prioritize hydrophobic interactions .

N-(3-Bromophenyl)-8-methoxy-7-(3-morpholinylpropoxy)quinazolin-4-amine (Compound 15A)

- Structure : Includes additional 8-methoxy and 7-morpholinylpropoxy groups.

Biological Activity

N4-(3-bromophenyl)quinazoline-4,6,7-triamine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antibacterial, anticancer, and other medicinal properties.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a bromophenyl group. The presence of multiple amine groups enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

1. Antibacterial Activity

Quinazoline derivatives have been extensively studied for their antibacterial properties. This compound has shown promising results against various bacterial strains.

- Mechanism of Action : The compound is believed to inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This inhibition disrupts DNA synthesis in bacteria, leading to cell death.

- Efficacy : In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Enterococcus faecalis | 2 |

| Streptococcus pneumoniae | 1 |

2. Anticancer Activity

The quinazoline scaffold has been recognized for its anticancer properties. Studies indicate that this compound may possess significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested : Notable tests include MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells. For example, it demonstrated an IC50 value of approximately 0.5 µM against K562 leukemia cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.096 |

| A549 | 2.09 |

| K562 | 0.5 |

3. Other Pharmacological Activities

Beyond antibacterial and anticancer properties, quinazoline derivatives are noted for a variety of other biological activities:

- Antifungal Activity : Some studies have shown effectiveness against fungal strains such as Candida albicans.

- Antimalarial Activity : Certain analogs have demonstrated activity against malaria parasites by targeting metabolic pathways unique to these organisms .

- Anti-inflammatory Effects : Quinazolines have also been investigated for their potential to reduce inflammation in various models.

Case Studies and Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the bioactivity of quinazoline derivatives.

- Study on Antibacterial Activity : A recent study synthesized several derivatives of quinazolines and evaluated their activity against resistant bacterial strains like MRSA. The presence of specific substituents was found to enhance selectivity towards bacterial enzymes .

- Anticancer Research : In a comparative study, this compound was compared with other known anticancer agents. It showed comparable or superior efficacy against selected cancer cell lines .

Q & A

Q. What are the established synthetic routes for N4-(3-bromophenyl)quinazoline-4,6,7-triamine, and how can regioselectivity be ensured during alkylation?

The synthesis of quinazoline derivatives often involves regioselective alkylation at specific positions. For example, sodium hydride (NaH) is used to deprotonate reactive sites, enabling regiospecific alkylation with substituted benzyl halides (e.g., attaching arylmethyl groups at the N7 position). This method minimizes side reactions and ensures high yields . Key intermediates like N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (29) are critical precursors for further functionalization .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

Single-crystal X-ray diffraction (SCXRD) reveals a triclinic crystal system (space group P1) with two independent molecules per asymmetric unit. The quinazoline core is nearly planar (dihedral angles: 1.26° and 3.53°), stabilized by π–π stacking interactions (centroid–centroid distances: 3.47–3.54 Å) and weak hydrogen bonds (N–H⋯N, N–H⋯Br). These interactions are critical for understanding solubility and stability in formulation studies .

Q. What in vitro assays are used to evaluate the biological activity of this compound, particularly kinase inhibition?

Kinase inhibition is assessed via enzymatic assays targeting receptors like PDGFRβ and VEGFR-2. Compounds are tested at varying concentrations (e.g., 0.1–10 µM) using ATP-competitive binding protocols. IC₅₀ values are calculated to determine potency, with dual inhibitors (e.g., compound 11a ) showing IC₅₀ < 100 nM for both targets .

Advanced Research Questions

Q. How does the substitution pattern on the quinazoline core influence structure-activity relationships (SAR) for multi-target kinase inhibition?

SAR studies indicate that the 3-bromophenyl group at N4 enhances binding to kinase hydrophobic pockets, while substituents at N7 (e.g., substituted benzyl groups) modulate selectivity. For instance, electron-withdrawing groups on the benzyl ring improve VEGFR-2 inhibition, whereas bulky substituents favor PDGFRβ activity. Triazole or morpholine derivatives at other positions can further optimize pharmacokinetic properties .

Q. What in vivo models are suitable for assessing the anti-tumor efficacy of this compound, and how are parameters like angiogenesis and metastasis quantified?

The COLO-205 xenograft mouse model is widely used. Tumor volume is measured via calipers, while metastasis is quantified through bioluminescent imaging of disseminated cells. Angiogenesis is assessed via immunohistochemistry (e.g., CD31 staining for blood vessel density). Compound 11a demonstrated 50–60% tumor growth inhibition, comparable to the standard TSU-68, with reduced microvessel density .

Q. What strategies are employed to address conflicting data in kinase inhibition profiles across different assay conditions?

Discrepancies in IC₅₀ values may arise from variations in ATP concentrations, buffer pH, or enzyme purity. To resolve these, standardized assay conditions (e.g., 10 mM MgCl₂, 1 mM ATP) and orthogonal validation methods (e.g., cellular thermal shift assays) are recommended. Dose-response curves should be repeated in triplicate to ensure reproducibility .

Q. How can computational methods guide the optimization of this compound derivatives for improved blood-brain barrier (BBB) penetration?

Molecular docking and QSAR models predict logP and polar surface area (PSA) to optimize BBB permeability. Substituents like morpholine or propoxy groups (e.g., as in 15A ) reduce PSA (<90 Ų), enhancing passive diffusion. MD simulations further validate stability in lipid bilayer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.